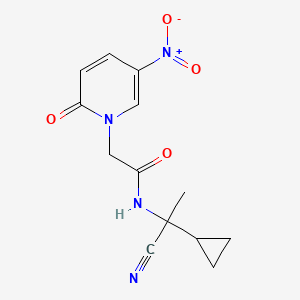
N-(1-cyano-1-cyclopropylethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-cyclopropylethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide, commonly known as CCNA, is a chemical compound that has gained significant attention in the field of scientific research. CCNA is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating a variety of cellular processes such as cell proliferation, differentiation, and apoptosis. Due to its ability to inhibit CK2, CCNA has been studied extensively for its potential applications in cancer therapy and other diseases.
作用機序
CCNA acts as a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a crucial role in regulating a variety of cellular processes. CK2 is overexpressed in many types of cancer cells, and its inhibition by CCNA has been shown to induce apoptosis and inhibit cell proliferation. CCNA binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
CCNA has been shown to have a variety of biochemical and physiological effects. In cancer cells, CCNA induces apoptosis and inhibits cell proliferation. CCNA has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, CCNA has been shown to inhibit the growth of HIV by inhibiting the activity of the viral protein Tat.
実験室実験の利点と制限
CCNA has several advantages for use in lab experiments. It is a potent inhibitor of CK2 and has been shown to have a high degree of selectivity for CK2 over other protein kinases. CCNA is also relatively easy to synthesize and purify, making it a readily available compound for use in research. However, CCNA also has some limitations. Its potency can vary depending on the cell line being used, and its effects can be influenced by other factors such as the presence of other proteins or compounds.
将来の方向性
There are several potential future directions for research on CCNA. One area of interest is the development of more potent and selective inhibitors of CK2. Another area of interest is the use of CCNA in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, the effects of CCNA on other cellular processes and signaling pathways are still being explored, and further research in this area could lead to new applications for CCNA.
合成法
The synthesis of CCNA involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing CCNA is through the reaction of 5-nitro-2-oxopyridine with N-(1-cyano-1-cyclopropylethyl)glycine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
CCNA has been extensively studied for its potential applications in cancer therapy. CK2 is overexpressed in many types of cancer cells, and its inhibition by CCNA has been shown to induce apoptosis and inhibit cell proliferation. In addition to cancer, CCNA has also been studied for its potential applications in other diseases such as Alzheimer's disease and HIV.
特性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-13(8-14,9-2-3-9)15-11(18)7-16-6-10(17(20)21)4-5-12(16)19/h4-6,9H,2-3,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEJINQKQANIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2C=C(C=CC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

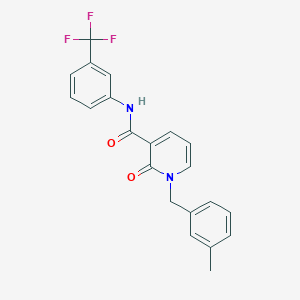
![[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B2913688.png)
![(4R)-4-Ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2913689.png)
![1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2913690.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2913692.png)
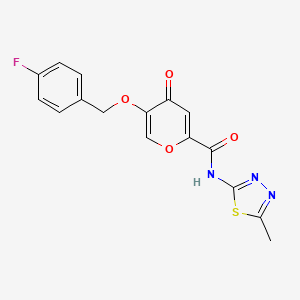
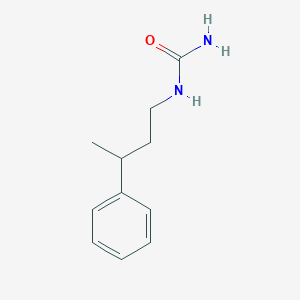
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2913696.png)

![Ethyl 4-((4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2913702.png)
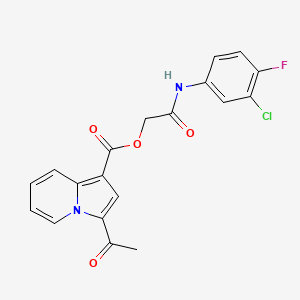
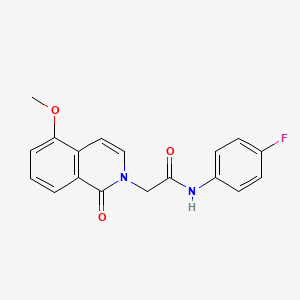
amine hydrochloride](/img/structure/B2913710.png)